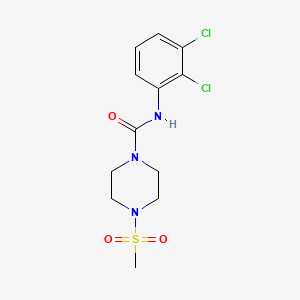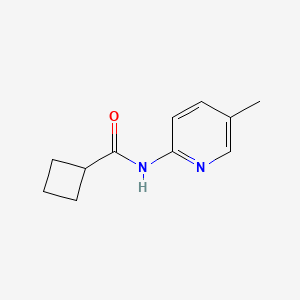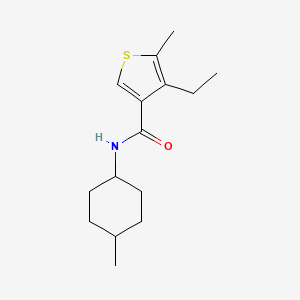
N-(4-cyanophenyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide
Descripción general
Descripción
N-(4-cyanophenyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain, and inhibition of GABA-AT leads to increased levels of GABA in the brain. CPP-115 has shown promise in preclinical studies as a potential treatment for a variety of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Mecanismo De Acción
N-(4-cyanophenyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. This leads to increased levels of GABA in the brain, which in turn leads to increased inhibition of neuronal activity. This increased inhibition is thought to underlie the therapeutic effects of N-(4-cyanophenyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels in the brain, N-(4-cyanophenyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has been shown to have a number of other biochemical and physiological effects. For example, N-(4-cyanophenyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has been shown to increase the activity of the enzyme glutamate decarboxylase, which is responsible for the synthesis of GABA. N-(4-cyanophenyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has also been shown to increase the expression of GABA receptors in the brain, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-cyanophenyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide is its high selectivity for GABA-AT, which reduces the likelihood of off-target effects. N-(4-cyanophenyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide also has good oral bioavailability, which makes it a good candidate for oral administration in preclinical studies. However, one limitation of N-(4-cyanophenyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide is its relatively short half-life, which may require frequent dosing in preclinical studies.
Direcciones Futuras
There are several potential future directions for research on N-(4-cyanophenyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide. One area of interest is the potential use of N-(4-cyanophenyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide as a treatment for other neurological and psychiatric disorders, such as depression and schizophrenia. Another area of interest is the development of more potent and selective inhibitors of GABA-AT, which may have improved therapeutic efficacy and reduced side effects. Finally, there is interest in developing formulations of N-(4-cyanophenyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide with improved pharmacokinetic properties, such as longer half-life and improved bioavailability.
Aplicaciones Científicas De Investigación
N-(4-cyanophenyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of various neurological and psychiatric disorders. In animal models of epilepsy, N-(4-cyanophenyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has been shown to reduce seizure activity and increase the threshold for seizure induction. N-(4-cyanophenyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction and to reduce anxiety-like behavior in animal models of anxiety disorders.
Propiedades
IUPAC Name |
N-(4-cyanophenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c21-17-5-3-16(4-6-17)20(26)24-11-9-15(10-12-24)19(25)23-18-7-1-14(13-22)2-8-18/h1-8,15H,9-12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWUSIKORJHTJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C#N)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-6-ethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4840333.png)
![4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4840340.png)
![8-allyl-N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4840341.png)
![7-(4-fluorophenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4840346.png)

![1-(2-furyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4840369.png)
![8-(4-bromophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B4840384.png)

![methyl 5-ethyl-2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4840399.png)


![8-(3,5-dimethylphenyl)-7-(4-heptylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4840408.png)
acetate](/img/structure/B4840420.png)
![methyl 3-[({2-[(isopropylamino)carbonyl]phenyl}amino)carbonyl]-5-nitrobenzoate](/img/structure/B4840424.png)